molecular formula C19H13N3O2S B5434977 (E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5434977
M. Wt: 347.4 g/mol
InChI Key: OXOCOLSNHQBHRC-MHWRWJLKSA-N
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Description

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the nitrile group through a dehydration reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: A compound with a similar thiazole structure.

Uniqueness

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-13-2-6-15(7-3-13)18-12-25-19(21-18)16(11-20)10-14-4-8-17(9-5-14)22(23)24/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOCOLSNHQBHRC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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